8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1021263-94-4
Cat. No.: VC11971395
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-94-4 |
|---|---|
| Molecular Formula | C20H27N3O4 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C20H27N3O4/c1-2-3-9-17(24)22-12-10-20(11-13-22)18(25)23(19(26)21-20)14-15-27-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3,(H,21,26) |
| Standard InChI Key | WNRLUIPZICCXLQ-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
| Canonical SMILES | CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system comprising a piperidine ring fused to a hydantoin moiety via a spiro carbon atom. Substituents at positions 3 and 8 include a 2-phenoxyethyl group and a pentanoyl chain, respectively, introducing hydrophobic and aromatic elements critical for molecular interactions.
Physicochemical Properties
Key identifiers and computed properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 1021263-94-4 |
| Molecular Formula | C₂₀H₂₇N₃O₄ |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| SMILES | CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
| InChIKey | WNRLUIPZICCXLQ-UHFFFAOYSA-N |
The pentanoyl group (C₅H₁₁CO-) enhances lipophilicity, while the phenoxyethyl substituent contributes π-π stacking potential, factors influencing bioavailability and target binding.
Synthesis and Preparation
Synthetic Routes
Though explicit protocols for this compound remain undisclosed, analogous triazaspirodecane-diones are synthesized through multi-step sequences involving cyclization and acylation. A representative approach, as seen in related systems, involves:
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Core Formation: Cyclocondensation of urea derivatives with cyclic ketones to generate the spiro-hydantoin framework .
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Side-Chain Introduction: Subsequent N-acylation (e.g., pentanoyl chloride) and alkylation (e.g., 2-phenoxyethyl bromide) to install substituents.
A patent detailing the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione highlights the use of urea, diethyl oxalate, and ammonium carbonate in a one-pot reaction, achieving yields >90% under optimized conditions . While this method targets a simpler analog, it underscores the feasibility of efficient spirocycle construction, adaptable to the present compound with appropriate reagent modifications.
Analytical Characterization
Purification typically involves recrystallization or column chromatography, with structural confirmation via:
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NMR Spectroscopy: Distinct signals for spirocyclic protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 373.4 (M⁺) consistent with the formula C₂₀H₂₇N₃O₄.
Biological Activity and Hypothesized Applications
Anticancer Mechanisms
Preliminary studies on related triazaspirodecane-diones demonstrate apoptosis induction in cancer cells via caspase-3 activation. The electrophilic hydantoin moiety may covalently modify thiol groups in redox-regulatory proteins, disrupting cellular redox homeostasis.
Neuropharmacological Prospects
Structural similarity to spirocyclic antipsychotics (e.g., aripiprazole) suggests potential dopamine receptor modulation. Molecular docking studies predict affinity for D₂-like receptors, though experimental validation is pending.
Pharmacological and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (estimated 40–50%) due to moderate logP (~2.8).
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Metabolism: Predicted hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
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Excretion: Primarily renal, with minor biliary contribution.
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